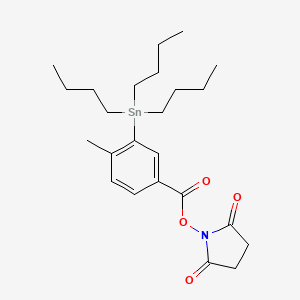

Mate-N

Description

Properties

CAS No. |

149879-61-8 |

|---|---|

Molecular Formula |

C24H37NO4Sn |

Molecular Weight |

522.273 |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-methyl-3-tributylstannylbenzoate |

InChI |

InChI=1S/C12H10NO4.3C4H9.Sn/c1-8-2-4-9(5-3-8)12(16)17-13-10(14)6-7-11(13)15;3*1-3-4-2;/h2,4-5H,6-7H2,1H3;3*1,3-4H2,2H3; |

InChI Key |

DAXDOMMZVPHVBA-UHFFFAOYSA-N |

SMILES |

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)C |

Synonyms |

N-succinimidyl 4-methyl-3-(tri-n-butylstannyl)benzoate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Mate-Pair Sequencing

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mate-pair sequencing is a powerful next-generation sequencing (NGS) technique that enables the characterization of large-scale genomic rearrangements, facilitates de novo genome assembly, and allows for the identification of complex structural variants. Unlike standard paired-end sequencing, which analyzes short DNA fragments, mate-pair sequencing provides long-range genomic information by sequencing the ends of large DNA fragments, typically 2-5 kilobases (kb) or even longer.[1][2][3] This unique capability makes it an invaluable tool in genomics research and drug development for elucidating the architecture of complex genomes and identifying structural variations associated with diseases such as cancer.[4][5][6] This guide provides a comprehensive overview of the mate-pair sequencing workflow, from library preparation to data analysis, with detailed experimental protocols and bioinformatics pipelines.

Core Principles of Mate-Pair Sequencing

The fundamental principle of mate-pair sequencing is to capture and sequence the two ends of a long DNA fragment, providing information about the linear distance and orientation of these ends in the genome.[4][7] This is achieved through a unique library preparation process that involves circularizing large DNA fragments, which brings the two distant ends into close proximity for sequencing.

The resulting sequence reads, known as mate pairs, are expected to map to a reference genome at a large distance from each other and in a specific outward-facing orientation (reverse-forward).[8][9] This contrasts with standard paired-end reads, which typically have an inward-facing orientation (forward-reverse) and span a much shorter distance (around 300-500 bp).[8] Deviations from the expected distance and orientation of mate pairs are indicative of structural variations such as deletions, insertions, inversions, and translocations.

Experimental Workflow: Library Preparation

The preparation of a high-quality mate-pair library is critical for the success of the sequencing experiment. The most widely used method is the Illumina Nextera Mate-Pair library preparation protocol, which is available in both gel-free and gel-plus (size-selected) versions.[4][10][11]

Key Stages of Library Preparation:

-

Tagmentation: Genomic DNA is simultaneously fragmented and tagged with a biotinylated junction adapter by a transposome enzyme.[4][12]

-

Strand Displacement: The tagged DNA fragments undergo a strand displacement reaction to create fragments with defined ends.

-

Circularization: The long DNA fragments are circularized, bringing the two biotinylated ends together.

-

Fragmentation of Circular DNA: The circularized DNA is then physically or enzymatically sheared into smaller fragments suitable for sequencing.

-

Junction Fragment Enrichment: Fragments containing the biotinylated junction are enriched using streptavidin beads.

-

Adapter Ligation and PCR Amplification: Sequencing adapters are ligated to the enriched fragments, followed by PCR amplification to generate the final library.

Visualizing the Library Preparation Workflow:

Detailed Experimental Protocols:

The following tables provide a detailed methodology for the key steps in the Illumina Nextera Mate-Pair library preparation (Gel-Free Protocol). Users should always refer to the latest version of the manufacturer's protocol for the most up-to-date information.[2][13]

Table 1: Tagmentation of Genomic DNA

| Step | Reagent/Parameter | Volume/Condition | Notes |

| 1 | gDNA (1 µg) | x µl | High-quality, high molecular weight DNA is crucial.[10] |

| 2 | Water | 76–x µl | |

| 3 | Tagment Buffer Mate Pair | 20 µl | |

| 4 | Mate Pair Tagment Enzyme | 4 µl | |

| 5 | Incubation | 55°C for 30 minutes | |

| 6 | Purification | Zymo ChIP DNA Binding Buffer | Follow manufacturer's protocol for cleanup. |

Table 2: Circularization

| Step | Reagent/Parameter | Volume/Condition | Notes |

| 1 | Tagmented DNA | 30 µl | |

| 2 | Circularization Buffer | 36 µl | |

| 3 | Circularization Ligase | 4 µl | |

| 4 | Incubation | 30°C for 60 minutes | |

| 5 | Linear DNA Removal | Exonuclease treatment | Removes non-circularized DNA. |

Table 3: Library Amplification

| Step | Reagent/Parameter | Volume/Condition | Notes |

| 1 | Enriched DNA | 25 µl | |

| 2 | PCR Master Mix | 20 µl | |

| 3 | Primer Cocktail | 5 µl | |

| 4 | PCR Cycling | Varies by instrument | Typically 10-12 cycles. |

| 5 | Purification | AMPure XP beads |

Data Analysis Pipeline

The analysis of mate-pair sequencing data requires specialized bioinformatics tools and pipelines to handle the unique characteristics of the reads. The primary goals of the analysis are to align the reads to a reference genome and to identify structural variations based on discordant read pair mappings.

Key Stages of Data Analysis:

-

Quality Control (QC): Raw sequencing reads are assessed for quality using tools like FastQC.[14] Metrics include per-base quality scores, GC content, and adapter contamination.

-

Adapter Trimming and Read Processing: Adapter sequences and low-quality bases are trimmed from the reads. The junction adapter sequence, a key feature of mate-pair libraries, is identified and can be used to split reads that span the junction.

-

Alignment: Processed reads are aligned to a reference genome using an aligner that can handle mate-pair data, such as BWA (Burrows-Wheeler Aligner).[15] The aligner must be configured to expect large insert sizes and a reverse-forward read orientation.

-

Post-Alignment Processing: The aligned reads in SAM/BAM format are sorted, indexed, and duplicates are marked using tools like SAMtools and Picard.[16][17]

-

Structural Variation (SV) Calling: Specialized SV callers such as SVDetect, SVachra, and DELLY are used to identify insertions, deletions, inversions, and translocations by analyzing discordant read pairs and split reads.[8][12][18]

Visualizing the Data Analysis Pipeline:

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with mate-pair sequencing.

Table 4: Comparison of Paired-End and Mate-Pair Sequencing

| Feature | Paired-End Sequencing | Mate-Pair Sequencing |

| Insert Size | 200-800 bp[19] | 2-5 kb (can be >12 kb)[4][12] |

| Read Orientation | Forward-Reverse (innie)[8] | Reverse-Forward (outie)[8] |

| Primary Application | SNP & small indel detection | Large structural variant detection, de novo assembly |

| Library Prep Complexity | Relatively simple | More complex and time-consuming[18] |

Table 5: Typical Quality Control Metrics for Mate-Pair Sequencing

| Metric | Acceptable Range | Potential Issue if Out of Range |

| Per Base Sequence Quality (Phred Score) | > Q30 for most bases[20][21] | Low-quality library, sequencing run issues |

| % Mapped Reads | > 80% | Sample contamination, poor library quality |

| Median Insert Size | Consistent with library prep protocol | Issues with size selection or circularization |

| Duplicate Read Rate | < 20% | PCR over-amplification, low library diversity |

| Chimeric Read Rate | < 5% | Errors during library preparation |

Applications in Research and Drug Development

Mate-pair sequencing has a wide range of applications that are particularly relevant to researchers, scientists, and drug development professionals:

-

De Novo Genome Assembly: The long-range information provided by mate pairs is crucial for scaffolding contigs generated from short-read sequencing, helping to resolve repetitive regions and close gaps in the assembly.[10][19]

-

Structural Variant Detection: Mate-pair sequencing is highly effective at identifying large structural variations, including deletions, insertions, inversions, and translocations, which are often missed by other methods.[4][11] This is critical in cancer genomics for identifying oncogenic fusion genes and other cancer-driving rearrangements.[9][19][22]

-

Comparative Genomics: By analyzing structural variations between different species or individuals, mate-pair sequencing can provide insights into evolutionary relationships and the genetic basis of phenotypic differences.[4]

-

Validation of Genome Assemblies: Mate-pair data can be used to validate the accuracy of existing genome assemblies by identifying regions of misassembly.

Advantages and Limitations

Table 6: Advantages and Limitations of Mate-Pair Sequencing

| Advantages | Limitations |

| Provides long-range genomic information.[4] | Library preparation is more complex and technically demanding.[18] |

| Excellent for detecting large structural variations.[4][11] | Requires higher DNA input compared to paired-end sequencing.[10] |

| Facilitates de novo genome assembly and scaffolding.[10] | Data analysis can be more challenging due to larger insert sizes and potential for chimeric reads.[3] |

| Can identify complex genomic rearrangements.[10] | Can have a higher rate of chimeric reads and other artifacts.[3] |

| Complements short-read sequencing for comprehensive genome analysis.[19] | Can be more expensive than standard paired-end sequencing.[18] |

Conclusion

Mate-pair sequencing is a powerful and versatile technique that provides unique insights into genome structure and organization. For researchers, scientists, and drug development professionals, it offers a robust method for identifying large-scale genomic alterations that are often implicated in disease. While the experimental and bioinformatic workflows are more complex than those for standard paired-end sequencing, the wealth of long-range information gained makes it an indispensable tool for a wide range of genomic applications. As our understanding of the role of structural variation in health and disease continues to grow, the importance of mate-pair sequencing in both basic research and clinical settings is set to increase.

References

- 1. manuals.plus [manuals.plus]

- 2. support.illumina.com [support.illumina.com]

- 3. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 4. illumina.com [illumina.com]

- 5. Mate pair sequencing improves detection of genomic abnormalities in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. m.youtube.com [m.youtube.com]

- 8. academic.oup.com [academic.oup.com]

- 9. rna-seqblog.com [rna-seqblog.com]

- 10. encodeproject.org [encodeproject.org]

- 11. manuals.plus [manuals.plus]

- 12. SVachra: a tool to identify genomic structural variation in mate pair sequencing data containing inward and outward facing reads - PMC [pmc.ncbi.nlm.nih.gov]

- 13. support.illumina.com [support.illumina.com]

- 14. biotech.ufl.edu [biotech.ufl.edu]

- 15. UCD Bioinformatics Core Workshop [ucdavis-bioinformatics-training.github.io]

- 16. medium.com [medium.com]

- 17. physiology.med.cornell.edu [physiology.med.cornell.edu]

- 18. SVDetect: a tool to identify genomic structural variations from paired-end and mate-pair sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medcraveonline.com [medcraveonline.com]

- 20. frontlinegenomics.com [frontlinegenomics.com]

- 21. Our Top 5 Quality Control (QC) Metrics Every NGS User Should Know [horizondiscovery.com]

- 22. m.youtube.com [m.youtube.com]

The Core Principles of Mate-Pair Sequencing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data characteristics of mate-pair sequencing. It is designed to equip researchers, scientists, and professionals in drug development with the foundational knowledge required to effectively leverage this powerful technology for genomic research. Mate-pair sequencing is a specialized next-generation sequencing (NGS) method that generates long-insert paired-end DNA libraries, enabling the sequencing of two DNA fragments that are distantly located within the genome.[1] This long-range information is particularly valuable for applications such as de novo genome assembly, the identification of large structural variations, and genome finishing.[2]

The Fundamental Principle of Mate-Pair Sequencing

The core concept of mate-pair sequencing is to determine the sequences of the two ends of a long DNA fragment, thereby providing information about the linear arrangement of the genome over large distances, typically ranging from 2 to 20 kilobases (kb).[3] Unlike standard paired-end sequencing which sequences the ends of short fragments (200-500 bp), mate-pair sequencing is designed to bridge large gaps and resolve complex genomic regions.[2]

The process ingeniously brings the two distal ends of a long DNA fragment together through circularization. A biotinylated marker is incorporated at the junction of these two ends. The circularized DNA is then fragmented, and the fragments containing the biotinylated junction are specifically selected. These selected fragments, which now contain the original two ends of the long DNA fragment in close proximity, are then sequenced. The resulting paired-end reads are oriented outwards from the original fragment, a key characteristic that distinguishes them from standard paired-end reads.[4]

Experimental Workflow and Protocols

The generation of a mate-pair library involves a series of precise molecular biology steps. The most common methodologies are offered by Illumina's Nextera Mate-Pair library preparation kits, which are available in "gel-plus" and "gel-free" versions.[5][6] The choice between these protocols depends on the specific application, with the gel-plus method offering a narrower fragment size distribution, which is beneficial for detecting structural variations, while the gel-free method is faster and requires less DNA input.[6]

Key Experimental Steps

The overall workflow can be summarized as follows:

-

DNA Fragmentation: High-molecular-weight genomic DNA is fragmented into large pieces. This can be achieved through mechanical shearing (e.g., using a HydroShear device) or enzymatic digestion (e.g., using the Nextera transposome).[1][7]

-

End-Repair and Biotinylation: The ends of the large DNA fragments are repaired to create blunt ends and are simultaneously labeled with biotinylated nucleotides.[4][7][8] This biotin (B1667282) label is crucial for the subsequent enrichment of the desired mate-pair fragments.

-

Size Selection (Gel-Plus Protocol): For applications requiring a defined insert size, the fragmented DNA is run on an agarose (B213101) gel, and fragments within the desired size range (e.g., 2-5 kb) are excised.[7] The gel-free protocol omits this step, resulting in a broader distribution of insert sizes.[6]

-

Circularization: The size-selected, end-labeled DNA fragments are circularized through intramolecular ligation.[7] This step brings the two distal ends of the original fragment together.

-

Fragmentation of Circular DNA: The circularized DNA molecules are then fragmented into smaller pieces suitable for sequencing (typically 300-600 bp).[8] This fragmentation can be done through sonication or enzymatic methods.

-

Affinity Purification of Mate-Pair Fragments: The biotinylated fragments, which contain the junction of the original long fragment's ends, are enriched using streptavidin-coated magnetic beads.[8] This step is critical for isolating the informative mate-pair fragments from the rest of the fragmented DNA.

-

Adapter Ligation and PCR Amplification: Sequencing adapters are ligated to the ends of the purified mate-pair fragments. This is followed by PCR amplification to generate a sufficient quantity of library for sequencing.[7]

Detailed Methodologies

Below are more detailed protocols for the key steps, based on commonly used methods.

Table 1: Detailed Experimental Protocols for Mate-Pair Library Preparation

| Step | Detailed Methodology | Reagents and Conditions |

| DNA Fragmentation (Nextera) | Tagmentation reaction using a transposome that simultaneously fragments DNA and adds adapter sequences. | Nextera Mate Pair Tagment Enzyme, Tagment Buffer. Incubation at 55°C for 5 minutes. |

| End-Repair and Biotinylation | For non-tagmentation methods, use a mix of T4 DNA Polymerase, Klenow DNA Polymerase, and T4 Polynucleotide Kinase with biotinylated dNTPs. | End-Repair Reaction Mix, Biotinylated dNTPs. Incubation at 20°C for 30 minutes. |

| Size Selection (Gel-Plus) | Run fragmented DNA on a 0.6-1% agarose gel. Excise the gel slice corresponding to the desired insert size (e.g., 3-5 kb). Purify DNA from the gel slice. | Agarose, TAE or TBE buffer, Gel extraction kit. |

| Circularization | Perform intramolecular ligation at a low DNA concentration to favor circularization over intermolecular ligation. | T4 DNA Ligase, Ligation Buffer. Incubation at 16°C overnight. |

| Fragmentation of Circles | Mechanical shearing using a Covaris sonicator or nebulization. | Covaris microTUBE, appropriate shearing buffer. |

| Affinity Purification | Bind biotinylated fragments to streptavidin magnetic beads. Perform stringent washes to remove non-biotinylated DNA. | Streptavidin magnetic beads, wash buffers (e.g., with high salt and detergents). |

| Adapter Ligation | Ligate sequencing adapters to the ends of the purified fragments. | T4 DNA Ligase, sequencing adapters with appropriate overhangs. |

| PCR Amplification | Amplify the adapter-ligated library using primers that bind to the adapter sequences. | High-fidelity DNA polymerase, PCR primers, dNTPs. Typically 10-18 cycles of PCR.[9] |

Data Presentation and Quality Metrics

The quality of a mate-pair sequencing library is critical for the success of downstream applications. Key metrics include the insert size distribution, library diversity, and the percentage of chimeric reads.

Table 2: Quantitative Data for Mate-Pair Sequencing Libraries

| Parameter | Description | Typical Values | Factors Influencing |

| Insert Size | The distance between the two sequenced ends of the original DNA fragment. | Gel-Plus: Tightly distributed around the selected size (e.g., 3 ± 0.5 kb). Gel-Free: Broader distribution (e.g., 2-15 kb).[6] | Size selection method, initial DNA fragmentation. |

| Library Diversity | The number of unique DNA fragments in the library. | High diversity is desirable to avoid sequencing duplicates. Can be assessed by plotting unique reads against total reads.[10] | Amount of input DNA, efficiency of circularization and purification steps. |

| Percentage of Mapped Reads | The proportion of sequencing reads that align to the reference genome. | Varies depending on the library quality and the complexity of the genome. | Library quality, presence of contaminants, sequencing errors. |

| Percentage of Paired-End Reads | The proportion of reads that map as standard paired-end reads (inward-facing, short insert). | This is a common artifact. Can range from a few percent to over 50% in some older protocols. | Efficiency of biotin enrichment.[9] |

| Percentage of Chimeric Reads | Reads where the two ends originate from different long DNA fragments that have been incorrectly ligated. | Can be a significant issue, with rates reported from <1% to over 5%.[11][12] | DNA concentration during circularization. |

| Read Quality (Phred Score) | A measure of the base-calling accuracy for each sequenced nucleotide. | Typically, a high percentage of bases should have a Phred score >30 (Q30), indicating a 99.9% accuracy.[13] | Sequencing platform performance, library quality. |

Mandatory Visualizations

General Workflow of Mate-Pair Sequencing

Caption: General workflow of mate-pair sequencing library preparation.

Comparison of Gel-Plus and Gel-Free Protocols

Caption: Comparison of Gel-Plus and Gel-Free mate-pair protocols.

Conclusion

Mate-pair sequencing remains a valuable tool in genomics research, particularly for applications that require long-range genomic information. Its ability to span large distances and resolve complex genomic structures makes it indispensable for de novo genome assembly and the comprehensive analysis of structural variations. While the laboratory protocols can be more complex than those for standard paired-end sequencing, advancements such as the Nextera tagmentation-based methods have simplified the workflow. A thorough understanding of the underlying principles, experimental variables, and data quality metrics is essential for researchers to successfully apply this technology and generate high-quality, impactful genomic data.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Mate Pair Sequencing [illumina.com]

- 3. Mate Pair Library Preparation Kits [genohub.com]

- 4. researchgate.net [researchgate.net]

- 5. manuals.plus [manuals.plus]

- 6. support.illumina.com [support.illumina.com]

- 7. support.illumina.com.cn [support.illumina.com.cn]

- 8. researchgate.net [researchgate.net]

- 9. Illumina mate-paired DNA sequencing-library preparation using Cre-Lox recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification and quantification of chimeric sequencing reads in a highly multiplexed RAD‐seq protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. illumina.com [illumina.com]

Navigating the Genomic Landscape: A Technical Guide to Mate-Pair Library Construction

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the core principles and methodologies underpinning mate-pair library construction for next-generation sequencing (NGS). Mate-pair sequencing is a powerful technique enabling long-range genomic analysis, crucial for applications such as de novo genome assembly, the identification of large structural variants, and genome finishing.[1][2] By sequencing the ends of long DNA fragments, researchers can span repetitive regions and gain insights into complex genomic architectures that are often missed with standard paired-end sequencing.

Core Principles of Mate-Pair Sequencing

Unlike standard paired-end sequencing which sequences the two ends of a short DNA fragment (typically 200-800 bp), mate-pair sequencing is designed to sequence the ends of much larger DNA fragments, ranging from 2 to 15 kilobases (kb) or even larger.[3][4] The fundamental principle involves circularizing a large DNA fragment, which brings the two distant ends into close proximity. This circular molecule is then fragmented, and the junction containing the original two ends is isolated and sequenced. The resulting sequence reads, though generated from a short fragment, represent two loci that were originally separated by a known long distance in the genome. This long-range information is invaluable for scaffolding assembled contigs and detecting large-scale genomic rearrangements such as inversions, translocations, and large deletions.[1][2]

Quantitative Parameters in Mate-Pair Library Preparation

The success of mate-pair library construction is highly dependent on precise quantitative control at several key stages. The following tables summarize critical parameters for the widely used Illumina Nextera Mate-Pair library preparation protocol, which offers both a "Gel-Free" and a "Gel-Plus" (size-selected) workflow.

Table 1: DNA Input Requirements and Fragment Sizes

| Parameter | Gel-Free Protocol | Gel-Plus Protocol |

| Starting Genomic DNA | 1 µg | 4 µg |

| Initial Fragment Size Range | 2 - 15 kb | User-defined (e.g., 4-6 kb, 7-10 kb) |

| Median Initial Fragment Size | 2.5 - 4 kb | Dependent on size selection |

| Final Library Template Size | 350 - 650 bp | 350 - 650 bp |

Table 2: Key Reagent Volumes for Library Preparation (per sample)

| Step | Reagent | Gel-Free Volume (µl) | Gel-Plus Volume (µl) |

| Tagmentation | Tagment DNA Buffer (TD) | 25 | - |

| Tagment DNA Enzyme 1 (TDE1) | 5 | - | |

| Strand Displacement | 10x Strand Displacement Buffer | 5 | 20 |

| dNTPs | 2 | 8 | |

| Strand Displacement Polymerase | 2.5 | 10 | |

| Circularization | Circularization Buffer (10x) | 30 | 30 |

| Circularization Ligase | Variable | Variable | |

| PCR Amplification | Nextera PCR Mix (NPM) | 15 | 15 |

| Index 1 Primer (N7xx) | 5 | 5 | |

| Index 2 Primer (N5xx) | 5 | 5 |

Experimental Protocols

The following sections provide a detailed methodology for the key steps in the Illumina Nextera Mate-Pair library construction workflow.

Tagmentation of Genomic DNA

This initial step simultaneously fragments high-molecular-weight genomic DNA and adds adapter sequences in a process called "tagmentation."

Protocol:

-

Thaw Tagment DNA Buffer (TD) and Tagment DNA Enzyme (TDE1) on ice.

-

In a microcentrifuge tube, combine the following in order:

-

20 µl of genomic DNA (at 2.5 ng/µl for a total of 50 ng)

-

25 µl of Tagment DNA Buffer (TD)

-

5 µl of Tagment DNA Enzyme (TDE1)

-

-

Gently pipette up and down 10 times to mix.

-

Centrifuge the tube at 280 x g for 1 minute at 20°C.

-

Incubate the reaction in a thermocycler programmed to 55°C for 15 minutes, followed by a hold at 10°C.[1]

-

Immediately proceed to the cleanup step.

Strand Displacement

Following tagmentation, a strand displacement reaction is performed to create blunt-ended fragments suitable for circularization.

Protocol:

-

To the 50 µl of tagmented DNA, add the following reagents in the specified order:

-

Gel-Free: 10.5 µl Water, 5 µl 10x Strand Displacement Buffer, 2 µl dNTPs, 2.5 µl Strand Displacement Polymerase.

-

Gel-Plus: 132 µl Water, 20 µl 10x Strand Displacement Buffer, 8 µl dNTPs, 10 µl Strand Displacement Polymerase.

-

-

Mix by gently flicking the tube and centrifuge briefly.

-

Incubate the reaction at 20°C for 30 minutes.[5]

Size Selection (Gel-Plus Protocol Only)

For applications requiring a narrow fragment size distribution, agarose (B213101) gel electrophoresis is used to select the desired fragment range.

Protocol:

-

Prepare a 0.6% agarose gel with an appropriate DNA stain (e.g., ethidium (B1194527) bromide).

-

Load the entire strand-displaced DNA sample mixed with loading dye into a well of the gel.

-

Run the gel at a low voltage (e.g., 1-10 V/cm) to ensure good separation of large DNA fragments.[3]

-

Visualize the DNA on a UV transilluminator and excise the gel slice corresponding to the desired fragment size range (e.g., 4-6 kb).

-

Purify the DNA from the agarose slice using a gel extraction kit.

DNA Circularization

The size-selected (or unselected for the gel-free protocol) DNA fragments are then circularized in a dilute solution to favor intramolecular ligation.

Protocol:

-

The protocol is optimized for up to 600 ng of size-selected DNA in a reaction volume of 300 µl to promote intramolecular ligation.[6]

-

Set up the ligation reaction as follows:

-

Size-selected DNA (up to 600 ng)

-

30 µl 10x Circularization Buffer

-

Circularization Ligase (volume as per manufacturer's instructions)

-

Nuclease-free water to a final volume of 300 µl

-

-

Incubate the reaction overnight at the temperature recommended for the ligase.

Fragmentation of Circularized DNA and Biotin Enrichment

The circularized DNA is then fragmented into smaller pieces suitable for sequencing. The fragments containing the original ends, now marked with biotin, are enriched.

Protocol:

-

Fragment the circularized DNA to an average size of 450 bp using a method such as Covaris shearing or nebulization.[6]

-

The biotinylated fragments, which contain the junction of the original large fragment, are purified using streptavidin-coated magnetic beads.[6] It is crucial to thoroughly wash the beads to remove non-biotinylated fragments.

Final Library Preparation and PCR Amplification

The enriched fragments undergo end-repair, A-tailing, and ligation of Illumina paired-end sequencing adapters.

Protocol:

-

Perform end-repair and A-tailing on the bead-bound, biotinylated DNA fragments according to the library preparation kit instructions.

-

Ligate the Illumina paired-end sequencing adapters to the A-tailed fragments.[6]

-

Set up the PCR amplification reaction as follows:

-

20 µl of adapter-ligated DNA

-

15 µl Nextera PCR Mix (NPM)

-

5 µl Index 1 Primer (N7xx)

-

5 µl Index 2 Primer (N5xx)

-

-

Perform a limited-cycle PCR (typically 10-15 cycles) to amplify the library. The cycling conditions are generally: 98°C for 30 seconds, followed by cycles of 98°C for 10 seconds, 60°C for 30 seconds, and 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.

-

The final library, with a template size of 350-650 bp, is then purified and quantified before sequencing.[6]

Visualizing the Workflow

The following diagrams illustrate the key stages of mate-pair library construction.

Mate-Pair Library Construction Workflow.

The Tagmentation Process.

Applications in Research and Drug Development

Mate-pair sequencing is a cornerstone of modern genomics with significant implications for research and drug development.

-

De Novo Genome Assembly: The long-range information provided by mate-pair reads is critical for ordering and orienting sequence contigs into larger scaffolds, leading to more complete and accurate genome assemblies.[1]

-

Structural Variant Detection: Mate-pair sequencing excels at identifying large structural variations, such as insertions, deletions, inversions, and translocations, which are often implicated in diseases like cancer.[1][2] By analyzing the orientation and spacing of paired reads, researchers can pinpoint these complex genomic rearrangements.

-

Comparative Genomics: This technique facilitates the comparison of genome structures between different species, providing insights into evolutionary relationships and genomic rearrangements that have occurred over time.

-

Drug Target Discovery: Identifying large-scale genomic alterations in disease states can uncover novel drug targets or biomarkers for patient stratification.

References

Key differences between paired-end and mate-pair sequencing.

An In-depth Technical Guide to Paired-End and Mate-Pair Sequencing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of paired-end and mate-pair sequencing, two powerful next-generation sequencing (NGS) techniques. Understanding the fundamental differences in their library preparation, data output, and applications is crucial for selecting the appropriate method for genomic research and drug development.

Core Principles: Short vs. Long-Range Information

The primary distinction between paired-end and mate-pair sequencing lies in the distance between the two sequenced ends of a DNA fragment. Paired-end sequencing provides high-resolution information from the ends of a short DNA fragment, while mate-pair sequencing is engineered to gather information from the ends of a much longer DNA fragment, providing long-range connectivity.

-

Paired-End Sequencing: This method sequences both ends of a single, relatively short DNA fragment, typically ranging from 200 to 800 base pairs (bp).[1][2][3] The resulting reads are oriented towards each other (forward-reverse orientation).[4] This approach is excellent for high-accuracy sequencing of contiguous regions and detecting small genetic variations.[5][6]

-

Mate-Pair Sequencing: This technique is designed to sequence the two ends of a very long DNA fragment, often several kilobases (kb) in length (e.g., 2-15 kb).[7][8][9] To achieve this, a complex library preparation process circularizes the long fragment, bringing the distant ends together.[1][10] The circularized DNA is then fragmented, and the junction containing the original two ends is isolated and sequenced.[1][9] The resulting reads have an outward-facing orientation (reverse-forward) and span a large, unsequenced gap.[4] This long-range information is invaluable for assembling complex genomes and identifying large-scale structural changes.[7][10][11]

Comparative Data Summary

The quantitative differences between these two methodologies are critical for experimental design. The following table summarizes these key parameters.

| Feature | Paired-End Sequencing | Mate-Pair Sequencing |

| Insert Size | Short (typically 200 - 800 bp)[1][3] | Long (typically 2 - 15 kb or more)[8][9][12] |

| Read Orientation | Inward-facing (Forward-Reverse, FR)[4] | Outward-facing (Reverse-Forward, RF)[4] |

| Primary Goal | High-resolution sequence coverage, small variant detection | Long-range connectivity, large structural variant detection |

| Typical Applications | De novo assembly of smaller genomes, RNA-Seq (gene fusions, isoforms), detection of small insertions/deletions (indels), variant calling[5][6][13] | De novo assembly of large, complex genomes, scaffolding contigs, genome finishing, detection of large structural rearrangements (inversions, translocations, duplications)[7][10] |

| Advantages | High accuracy, simple library preparation, effective for repetitive regions with short inserts[5][6][13] | Spans large gaps and repetitive regions, essential for identifying large structural variants, improves genome assembly contiguity[1][7][10] |

| Limitations | Difficulty resolving large structural variations and long repetitive sequences[5][6] | More complex and costly library preparation, potential for chimeric reads, lower sequence diversity compared to paired-end[10][14] |

Experimental Protocols and Workflows

The library preparation workflows are the most significant technical difference between the two methods.

Paired-End Library Preparation Protocol

The workflow for paired-end sequencing is relatively straightforward.[13]

Methodology:

-

DNA Fragmentation: High-quality genomic DNA is fragmented into a desired size range (e.g., 200-800 bp) using mechanical methods like hydrodynamic shearing or nebulization, or enzymatic methods.[15][16]

-

End Repair and A-Tailing: The ends of the fragmented DNA are repaired to create blunt ends. Subsequently, a single adenine (B156593) ('A') nucleotide is added to the 3' ends of the fragments.[15][16] This prepares the fragments for ligation with adapters that have a thymine (B56734) ('T') overhang.

-

Adapter Ligation: Sequencing adapters are ligated to both ends of the DNA fragments.[5][15] These adapters contain sequences necessary for binding to the sequencer's flow cell and for primer binding during sequencing.[5]

-

Size Selection: The fragments are size-selected, often using gel electrophoresis or beads, to obtain a library with a narrow and defined insert size range.[5][17]

-

PCR Amplification: The adapter-ligated fragments are amplified via PCR to generate a sufficient quantity of library for sequencing.[15]

Mate-Pair Library Preparation Protocol

Mate-pair library preparation is a more intricate process designed to bring distal ends of a long DNA fragment together.

Methodology:

-

DNA Fragmentation (Large Inserts): High molecular weight genomic DNA is fragmented into large pieces, typically 2-15 kb or larger.[1][10]

-

End Labeling and Repair: The ends of these long fragments are repaired and simultaneously labeled with a molecule like biotin (B1667282).[9][10]

-

Circularization: The biotin-labeled fragments are circularized under dilute conditions to favor intramolecular ligation. This crucial step joins the two ends of the same long DNA fragment, creating a large DNA circle.[1][10]

-

Fragmentation of Circular DNA: The circularized DNA is then fragmented into smaller, sequencing-compatible sizes (e.g., 400-600 bp).[1][10]

-

Biotin Enrichment: The fragments containing the biotin label (which represent the original junction of the two ends) are isolated and enriched, typically using streptavidin-coated beads.[1][9] This selects for the informative fragments.

-

End Repair and Adapter Ligation: The enriched fragments are end-repaired, A-tailed, and ligated to sequencing adapters, similar to the paired-end protocol.[7]

-

PCR Amplification: The final library is amplified by PCR. The resulting fragments consist of two DNA segments that were originally separated by several kilobases.[9]

References

- 1. What is mate pair sequencing for? [ecseq.com]

- 2. assembly - Difference between paired-end, mate-pair and long read - Bioinformatics Stack Exchange [bioinformatics.stackexchange.com]

- 3. Is it possible to select any insert for Illumina sequencing? [ecseq.com]

- 4. gatk.broadinstitute.org [gatk.broadinstitute.org]

- 5. microbenotes.com [microbenotes.com]

- 6. geneticeducation.co.in [geneticeducation.co.in]

- 7. Mate Pair Sequencing [illumina.com]

- 8. encodeproject.org [encodeproject.org]

- 9. Paired end sequencing VS Mate pair sequencing - Zhongxu blog [zxzyl.com]

- 10. microbenotes.com [microbenotes.com]

- 11. fiveable.me [fiveable.me]

- 12. Preparation of an 8-kb Mate-Pair Library for Illumina Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Paired-End vs. Single-Read Sequencing Technology [illumina.com]

- 14. youtube.com [youtube.com]

- 15. mybiosource.com [mybiosource.com]

- 16. Preparing DNA Libraries for Multiplexed Paired-End Deep Sequencing for Illumina GA Sequencers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tucf-genomics.tufts.edu [tucf-genomics.tufts.edu]

Navigating the Labyrinth of Genomes: A Technical Guide to Mate-Pair Sequencing in Novel Genome Assembly

For researchers, scientists, and drug development professionals venturing into the complexities of novel genome assembly, mate-pair sequencing emerges as a powerful tool to unravel complex genomic architectures. This in-depth technical guide provides a comprehensive overview of the core principles, applications, and detailed methodologies of mate-pair sequencing, with a focus on its pivotal role in de novo genome assembly.

Mate-pair sequencing, a specialized next-generation sequencing (NGS) technique, provides long-range genomic information by sequencing the two ends of a long DNA fragment. This long-range connectivity is crucial for scaffolding assembled contiguous sequences (contigs), resolving repetitive regions, and identifying large-scale structural variations—challenges that often hinder the completion of high-quality genome assemblies. By combining mate-pair data with short-insert paired-end reads, researchers can achieve a more complete and accurate reconstruction of a novel genome.[1][2][3]

The Power of Long-Range Information: Key Applications

The primary applications of mate-pair sequencing in the context of novel genome assembly include:

-

Scaffolding Contigs: The long-insert nature of mate-pair libraries allows for the linking of distant contigs, providing their relative order and orientation to construct larger scaffolds.[4][5][6] This process is fundamental to building a chromosome-level assembly from a fragmented draft.

-

Resolving Repetitive Regions: Repetitive elements are a major obstacle in genome assembly, often causing collapses or misassemblies. Mate-pair reads can span these repetitive regions, anchoring unique flanking sequences and enabling their correct placement and orientation within the genome.[1][7]

-

Detection of Structural Variants: The large insert sizes are adept at identifying significant structural rearrangements such as inversions, large insertions and deletions, and translocations, which are often missed by short-read sequencing alone.[2][8]

-

Genome Finishing: In the final stages of genome assembly, mate-pair data helps to close gaps and resolve remaining ambiguities, leading to a more complete and finished genome sequence.[9]

A Comparative Look: Mate-Pair Sequencing in the Genomic Toolbox

While newer long-read technologies like PacBio and Oxford Nanopore offer the ability to sequence very long DNA molecules directly, mate-pair sequencing remains a cost-effective and valuable approach, particularly when used in a hybrid assembly strategy. The combination of highly accurate short reads for initial contig assembly and mate-pair reads for scaffolding provides a robust and efficient path to a high-quality genome.[1]

Experimental Protocols: From DNA to Data

The generation of high-quality mate-pair sequencing data relies on meticulous laboratory procedures. The following sections detail the key steps involved in the widely used Illumina Nextera Mate-Pair library preparation protocol, along with the principles of other mate-pair library construction methods.

Illumina Nextera Mate-Pair Library Preparation: A Detailed Workflow

The Illumina Nextera Mate-Pair kit provides a streamlined workflow for generating mate-pair libraries. The process involves a series of enzymatic reactions and purification steps to create DNA fragments containing two distal ends of a larger genomic fragment.

Core Steps:

-

Tagmentation of Genomic DNA: High-molecular-weight genomic DNA is simultaneously fragmented and tagged with a transposome complex. This "tagmentation" process inserts biotinylated junction adapters at the ends of the DNA fragments.

-

Strand Displacement: A strand-displacing polymerase extends from the nicked sites created during tagmentation, releasing the tagmented fragments.

-

Circularization: The linear DNA fragments are intramolecularly circularized, bringing the two biotinylated ends together.

-

Fragmentation of Circular DNA: The circularized DNA is then physically or enzymatically sheared into smaller fragments suitable for sequencing.

-

Biotinylated Fragment Enrichment: Streptavidin-coated magnetic beads are used to capture the biotinylated fragments, which now contain the original ends of the long DNA fragment.

-

End-Repair and A-Tailing: The captured fragments are end-repaired and an "A" base is added to the 3' ends.

-

Adapter Ligation: Sequencing adapters are ligated to the ends of the fragments.

-

PCR Amplification: The final library is amplified via PCR to generate a sufficient quantity of material for sequencing.

Quality Control Checkpoints:

Throughout the protocol, several quality control steps are crucial to ensure the generation of a high-quality library:

-

Initial DNA Quality Assessment: The integrity of the starting genomic DNA should be assessed using gel electrophoresis. High-molecular-weight DNA is essential for generating large-insert libraries.[10]

-

Library Size Distribution: After library preparation, the size distribution of the final library should be checked using an Agilent Bioanalyzer or similar instrument to confirm the expected fragment size and the absence of adapter dimers.[11]

-

Library Quantification: The concentration of the final library must be accurately determined to ensure optimal loading onto the sequencer.

Troubleshooting Common Issues:

| Issue | Potential Cause | Recommended Solution |

| Low Library Yield | - Insufficient or low-quality starting DNA- Inefficient enzymatic reactions- Loss of sample during bead clean-up steps | - Ensure accurate quantification and high quality of input DNA- Verify the activity of enzymes and reagents- Handle bead suspensions carefully to avoid bead loss |

| Adapter Dimers | - Suboptimal adapter-to-insert ratio | - Optimize the adapter concentration during ligation- Perform an additional size selection step to remove small fragments |

| High Percentage of Paired-End Reads | - Inefficient circularization | - Optimize the circularization ligation conditions- Ensure complete removal of linear DNA fragments |

Principles of Other Mate-Pair Library Construction Methods

While the Illumina Nextera protocol is widely used, other platforms have also employed mate-pair sequencing with distinct library construction methodologies.

-

Roche 454 Paired-End (Mate-Pair) Libraries: This method involves fragmenting DNA, ligating biotinylated adapters to the ends, circularizing the fragments, and then fragmenting the circles. The biotinylated junction is captured, and sequencing adapters are ligated for emulsion PCR and sequencing.[12]

-

SOLiD Mate-Pair Libraries: The SOLiD platform utilized a similar principle of circularization and fragmentation. After capturing the biotinylated junction, two different sequencing primers were used for sequencing from the ligated adapters.[12]

Data Presentation: The Impact of Mate-Pair Sequencing on Genome Assembly

The inclusion of mate-pair data significantly improves the contiguity and completeness of de novo genome assemblies. The following tables summarize quantitative data from various studies, demonstrating the impact of mate-pair sequencing across different organisms and library insert sizes.

Table 1: Improvement of Prokaryotic Genome Assemblies with Mate-Pair Sequencing

| Organism | Assembly without Mate-Pairs (N50 in kb) | Assembly with Mate-Pairs (N50 in kb) | Fold Increase in N50 | Reference |

| Escherichia coli | 16 | 62 | 3.88 | [6] |

| Staphylococcus aureus | 25 | 85 | 3.40 | [7] |

| Bacillus cereus | 31 | 112 | 3.61 | [7] |

Table 2: Impact of Mate-Pair Insert Size on Eukaryotic Genome Assembly Scaffolding

| Organism | Initial Assembly N50 (kb) | Mate-Pair Insert Size (kb) | Final Assembly N50 (kb) | Fold Increase in N50 | Reference |

| Rattus norvegicus | 43 | 5 | 141 | 3.28 | [13] |

| Rattus norvegicus | 43 | 8 | 215 | 5.00 | [13] |

| Rattus norvegicus | 43 | 15 | 225 | 5.23 | [13] |

| Rattus norvegicus | 43 | 20 | 189 | 4.40 | [13] |

| Saccharomyces cerevisiae | 124 | 3 | 468 | 3.77 | [14] |

Table 3: Comparison of Assembly Metrics Before and After Scaffolding with Mate-Pairs

| Metric | Assembly without Mate-Pairs | Assembly with Mate-Pairs | Organism | Reference |

| Number of Scaffolds | 1,524 | 489 | Candida albicans | [15] |

| Largest Scaffold (Mb) | 1.2 | 3.8 | Candida albicans | [15] |

| N50 (Mb) | 0.5 | 1.9 | Candida albicans | [15] |

| Number of Misassemblies | 28 | 15 | Caenorhabditis elegans | [16] |

Mandatory Visualizations: Workflows and Logical Relationships

To provide a clear visual representation of the processes involved, the following diagrams have been generated using the DOT language.

Caption: Illumina Nextera Mate-Pair Library Construction Workflow.

Caption: De Novo Genome Assembly Workflow with Mate-Pair Data.

Caption: Logical Flow of Contig Scaffolding using Mate-Pair Data.

Bioinformatics Analysis of Mate-Pair Data

The analysis of mate-pair data requires specialized bioinformatics tools and algorithms to correctly interpret the long-range information and integrate it into the assembly process.

Key Analysis Steps:

-

Read Quality Control and Pre-processing: Raw sequencing reads are first subjected to quality control to trim low-quality bases and remove adapter sequences. For mate-pair data, it is also crucial to identify and handle junction sequences that may be present in the reads.[17]

-

Mapping to Contigs: The processed mate-pair reads are then mapped to the initial contig assembly. Pairs where each read maps to a different contig provide the crucial linking information for scaffolding.

-

Scaffolding Algorithms: Various scaffolding algorithms use the mate-pair linking information to determine the order and orientation of the contigs. These algorithms often construct a scaffold graph where contigs are nodes and the mate-pair links are edges.[5][18] The graph is then traversed to find the most likely arrangement of contigs into scaffolds. Popular scaffolding tools include SSPACE, OPERA, and SOAPdenovo2.[19]

-

Gap Size Estimation: The known insert size of the mate-pair library is used to estimate the size of the gaps between adjacent contigs in a scaffold.[4]

-

Gap Filling: In some cases, reads that fall within the estimated gaps can be used to perform local assembly and close the gaps, further improving the contiguity of the assembly.[18]

Conclusion

Mate-pair sequencing remains a cornerstone technology for de novo genome assembly, providing essential long-range information that is critical for overcoming the challenges posed by complex genome structures. By enabling the construction of highly contiguous and accurate genome assemblies, this technique empowers researchers in genomics, drug discovery, and various other fields to gain deeper insights into the blueprint of life. The detailed protocols, quantitative data, and workflow visualizations provided in this guide serve as a valuable resource for scientists and professionals seeking to leverage the power of mate-pair sequencing in their research endeavors.

References

- 1. What is mate pair sequencing for? [ecseq.com]

- 2. microbenotes.com [microbenotes.com]

- 3. Paired end sequencing VS Mate pair sequencing - Zhongxu blog [zxzyl.com]

- 4. A Scaffold Analysis Tool Using Mate-Pair Information in Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scaffolding a genome sequence assembly using ABySS [sjackman.ca]

- 6. Scaffolding (bioinformatics) - Wikipedia [en.wikipedia.org]

- 7. Assessing the benefits of using mate-pairs to resolve repeats in de novo short-read prokaryotic assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Mate Pair Sequencing [illumina.com]

- 10. support.illumina.com.cn [support.illumina.com.cn]

- 11. Our Top 5 Quality Control (QC) Metrics Every NGS User Should Know [horizondiscovery.com]

- 12. researchgate.net [researchgate.net]

- 13. Improving mammalian genome scaffolding using large insert mate-pair next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Illumina mate-paired DNA sequencing-library preparation using Cre-Lox recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Optimization of the " in-silico" mate-pair method improves contiguity and accuracy of genome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quality control of next-generation sequencing data without a reference - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modern technologies and algorithms for scaffolding assembled genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

The Role of Mate-Pair Sequencing in Detecting Genomic Structural Variants: A Technical Guide

Executive Summary: Genomic structural variants (SVs) are a major source of genetic variation and are implicated in numerous diseases, including cancer and developmental disorders. Their large size and complexity make them challenging to detect using traditional short-read sequencing methods. Mate-pair sequencing (MPseq) is a powerful next-generation sequencing (NGS) technique specifically designed to overcome these limitations by providing long-range genomic information. This guide provides an in-depth overview of the principles of mate-pair sequencing, detailed experimental and bioinformatic workflows, and its applications in the detection and characterization of structural variants for researchers, scientists, and drug development professionals.

Introduction to Genomic Structural Variants

Structural variants are generally defined as genomic alterations larger than 50 base pairs.[1] They encompass a wide range of event types, including deletions, insertions, duplications, inversions, and translocations.[1][2] Unlike single nucleotide variants (SNVs), SVs can alter gene dosage, disrupt gene structure, or create novel fusion genes, often with significant phenotypic consequences.[3] While conventional cytogenetic techniques like karyotyping can detect large-scale changes, they lack molecular resolution.[4][5][6] Standard short-read paired-end sequencing, though excellent for small variants, struggles to identify large or complex rearrangements, especially those located in repetitive regions of the genome.[7] Mate-pair sequencing fills this critical gap by enabling the detection of large-scale SVs with high precision.[4][5][6]

The Principle of Mate-Pair Sequencing

The core principle of mate-pair sequencing is to sequence the two ends of a long DNA fragment, thereby gathering long-range genomic information.[2][8] This technique creates libraries with large insert sizes, typically ranging from 2 to 5 kilobases (kb), and in some protocols, up to 12 kb.[4][9][10]

The process involves circularizing long DNA fragments, which brings the two distant ends into close proximity.[11] This junction is then captured and sequenced. When the resulting paired-end reads are mapped to a reference genome, they have a characteristic "outward-facing" (reverse-forward) orientation and are separated by a distance corresponding to the original long fragment size.[12][13] This unique signature allows for the robust identification of genomic rearrangements by detecting deviations in the expected distance or orientation of the mapped read pairs.[6]

Experimental Protocol: Mate-Pair Library Preparation

The preparation of mate-pair libraries is a multi-step process that is more complex than standard library preparation.[2][8] Success is highly dependent on the use of high-quality, high-molecular-weight genomic DNA.[14] The Illumina Nextera Mate Pair kit is a commonly used system.[15][16]

Detailed Methodology: Illumina Nextera Mate Pair Protocol

-

Tagmentation (Simultaneous Fragmentation and Tagging): High-molecular-weight genomic DNA (1-4 µg) is simultaneously fragmented and tagged with a biotinylated junction adapter by a transposase enzyme.[13][14][15] This step generates a broad range of fragment sizes.[14]

-

Strand Displacement: A strand displacement reaction creates a nicked DNA molecule, preparing it for circularization.[15]

-

Circularization: The tagmented DNA fragments are circularized via intramolecular ligation. This crucial step brings the two ends of the original long DNA fragment together, joined by the biotinylated adapter.[17]

-

Linear DNA Digestion: Any non-circularized DNA is removed using an exonuclease digestion, enriching for the circularized molecules.[15][17]

-

Fragmentation of Circular DNA: The circularized DNA is then physically sheared (e.g., via sonication) into smaller fragments suitable for sequencing (typically 300-1000 bp).

-

Affinity Purification of Mate-Pair Fragments: The biotinylated junction fragments are isolated and enriched from the pool of sheared DNA using streptavidin-coated magnetic beads.[18]

-

End-Repair and Adapter Ligation: The purified fragments undergo standard end-repair, A-tailing, and ligation of NGS sequencing adapters (e.g., Illumina TruSeq adapters).[17][18]

-

PCR Amplification: The final library is amplified via PCR to generate sufficient quantities for sequencing.[18] The final libraries consist of short fragments containing two DNA segments that were originally separated by several kilobases.[17]

Detection of Structural Variants using Mate-Pair Data

The primary strength of mate-pair sequencing is its ability to detect SVs by identifying "discordant" read pairs—those whose mapping to a reference genome deviates from the expected orientation or insert size.[3]

-

Deletions: When a deletion occurs in the sample genome relative to the reference, the mapped distance between the mate-pair reads will be larger than the expected library insert size.

-

Insertions: For an insertion event, the mapped distance between the reads will be smaller than the expected insert size.

-

Inversions: A genomic inversion will cause the relative orientation of the read pairs to change. For example, an "outward-facing" (RF) pair might become an "inward-facing" (FR) pair or a tandem (FF/RR) pair, depending on the location of the breakpoints relative to the read pair.[12]

-

Translocations: In an inter-chromosomal translocation, the two reads of a mate pair will map to two different chromosomes.

Bioinformatic Analysis Workflow

The analysis of mate-pair sequencing data is computationally intensive and requires specialized tools to handle the unique data characteristics, such as the RF read orientation and potential for library artifacts.[2][3][19]

-

Data Pre-processing and Quality Control: Raw sequencing reads are first assessed for quality. Adapter sequences and low-quality bases are trimmed. Specialized tools like NextClip can be used to identify and trim the internal junction adapter sequence from reads that sequence through the circularization junction.[10]

-

Alignment: Reads are aligned to a reference genome. Aligners must be configured to handle mate-pair data, specifically the large insert sizes and the outward-facing (RF) read orientation. The Burrows-Wheeler Aligner (BWA) is commonly used, and specialized tools like BIMA have also been developed for this purpose.[19][20][21]

-

Structural Variant Calling: Mapped reads are analyzed to identify discordant pairs. Algorithms cluster these discordant pairs to define SV breakpoints with high confidence. Several tools are available, including SVDetect, SVfinder, and SVachra, each employing different heuristics to call deletions, insertions, inversions, and translocations.[20][22][23]

-

Filtering and Annotation: Raw SV calls are often filtered to remove false positives that may arise from mapping errors in repetitive regions or from library preparation artifacts.[20] The remaining high-confidence SVs are then annotated to determine their potential impact on genes and regulatory elements.

Quantitative Analysis and Performance

Mate-pair sequencing offers distinct advantages in insert size and SV detection capabilities compared to other methods. Its performance has been shown to provide a significant incremental diagnostic yield in clinical settings.

Table 1: Comparison of Genomic Analysis Methods for SV Detection

| Feature | Paired-End Sequencing | Mate-Pair Sequencing | Long-Read Sequencing (PacBio/ONT) | Chromosomal Microarray (CMA) |

| Typical Insert Size | 200 - 800 bp[11] | 2 - 12 kb[9][10] | 10 - 100+ kb | N/A |

| Resolution | Base-pair (for small SVs) | Near base-pair | Base-pair | Low (~20-50 kb) |

| Deletions/Insertions | Small (< insert size) | Large | All sizes | Large (unbalanced only) |

| Inversions | Small | Large, balanced & unbalanced | All sizes, balanced & unbalanced | No |

| Translocations | Difficult | Yes, balanced & unbalanced | Yes, balanced & unbalanced | No |

| Complex SVs | Very limited | Good[4][5] | Excellent | No |

| Primary Advantage | Cost-effective for SNVs/indels | Excellent for large SVs | Spans complex repeats, all SV types | Gold standard for CNVs |

| Primary Limitation | Poor for large/complex SVs | Complex protocol, data analysis[2][8] | Higher cost, error rates | Cannot detect balanced SVs |

A prospective prenatal study comparing mate-pair sequencing to Chromosomal Microarray Analysis (CMA) for 426 fetuses with ultrasound anomalies found that mate-pair sequencing provided a 25% incremental diagnostic yield over CMA (9.4% vs 7.6%).[24] Furthermore, by identifying the specific location and orientation of variants, mate-pair sequencing improved the clinical interpretation for 40% of the cases with deletions/duplications reported by CMA.[24]

Applications in Research and Drug Development

The ability to accurately map large-scale genomic rearrangements makes mate-pair sequencing invaluable in several fields:

-

Cancer Genomics: Identifying complex chromosomal rearrangements, such as translocations that create oncogenic fusion genes, which are critical for diagnosis, prognosis, and targeted therapy development.[8]

-

De Novo Genome Assembly: Providing long-range information to order and orient sequence contigs, resolving repetitive regions and closing gaps in genome assemblies.[11][17]

-

Comparative Genomics: Studying genome evolution by analyzing large-scale structural differences between species.[2]

-

Rare Disease Research: Uncovering cryptic or balanced chromosomal abnormalities missed by other methods in patients with developmental disorders.[25]

Advantages and Limitations

Table 2: Summary of Mate-Pair Sequencing Characteristics

| Advantages | Limitations |

| Excellent for detecting large (>1 kb) and complex structural variants.[8] | Library preparation is complex and technically demanding.[2][8] |

| Enables detection of balanced rearrangements (inversions, translocations).[25] | More expensive than standard short-read sequencing.[2][8] |

| Provides higher resolution than conventional cytogenetics.[4][6] | Requires high-quality, high-molecular-weight input DNA.[2][14] |

| Crucial for scaffolding and finishing de novo genome assemblies.[17] | Data analysis is challenging and requires specialized bioinformatics tools.[3] |

| Can be combined with short-read data for comprehensive genome analysis.[2] | Can produce lower-quality reads and artifacts requiring rigorous filtering.[2][8] |

Conclusion

Mate-pair sequencing is a specialized and powerful tool in the genomicist's arsenal. While the emergence of long-read sequencing technologies offers competing advantages, mate-pair sequencing remains a cost-effective and robust method for the specific goal of detecting large and complex structural variants across the genome. Its ability to provide long-range connectivity information is critical for understanding the full spectrum of genomic variation, from resolving complex rearrangements in cancer to completing high-quality genome assemblies. For researchers and drug developers focused on the structural landscape of the genome, mate-pair sequencing continues to be a highly relevant and valuable technology.

References

- 1. A survey of algorithms for the detection of genomic structural variants from long-read sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. researchgate.net [researchgate.net]

- 4. Mate Pair Sequencing: Next-Generation Sequencing for Structural Variant Detection | Springer Nature Experiments [experiments.springernature.com]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Mate Pair Sequencing: Next-Generation Sequencing for Structural Variant Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A practical guide for structural variation detection in human genome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Paired end sequencing VS Mate pair sequencing - Zhongxu blog [zxzyl.com]

- 10. NextClip: an analysis and read preparation tool for Nextera Long Mate Pair libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is mate pair sequencing for? [ecseq.com]

- 12. gatk.broadinstitute.org [gatk.broadinstitute.org]

- 13. illumina.com [illumina.com]

- 14. support.illumina.com [support.illumina.com]

- 15. Mate Pair Library Preparation Kits [genohub.com]

- 16. manuals.plus [manuals.plus]

- 17. Mate Pair Sequencing [illumina.com]

- 18. support.illumina.com.cn [support.illumina.com.cn]

- 19. academic.oup.com [academic.oup.com]

- 20. Integrated Analysis of Whole-Genome Paired-End and Mate-Pair Sequencing Data for Identifying Genomic Structural Variations in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bioinformaticstools.mayo.edu [bioinformaticstools.mayo.edu]

- 22. SVDetect: a tool to identify genomic structural variations from paired-end and mate-pair sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 23. SVachra: a tool to identify genomic structural variation in mate pair sequencing data containing inward and outward facing reads - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Mate-Pair Sequencing Enables Identification and Delineation of Balanced and Unbalanced Structural Variants in Prenatal Cytogenomic Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the MAPK/ERK Signaling Pathway: From Core-Concepts to Therapeutic-Intervention

For Researchers, Scientists, and Drug Development Professionals

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial intracellular cascades that translate extracellular signals into cellular responses.[1] Among these, the Ras-Raf-MEK-ERK pathway is a key regulator of fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[2][] Dysregulation of this pathway is a common feature in many human cancers, making its components highly attractive targets for drug development.[4][5][6] This guide provides an in-depth overview of the MAPK/ERK pathway, detailed experimental protocols for its analysis, and quantitative data on therapeutic inhibitors.

Core Signaling Cascade

The MAPK/ERK pathway functions as a multi-tiered kinase cascade, sequentially activating downstream proteins through phosphorylation.[7] The canonical activation sequence is as follows:

-

Receptor Tyrosine Kinase (RTK) Activation: The pathway is typically initiated by the binding of extracellular growth factors (e.g., EGF, PDGF) to their corresponding RTKs on the cell surface.[][8] This binding event triggers receptor dimerization and autophosphorylation.[]

-

Ras Activation: Phosphorylated RTKs recruit adaptor proteins, which in turn activate the small GTPase, Ras.[8] Ras functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[]

-

Raf Kinase Activation: Activated, GTP-bound Ras recruits and activates Raf kinases (A-RAF, B-RAF, C-RAF), which are MAP Kinase Kinase Kinases (MAP3Ks).[5][9]

-

MEK Activation: Raf proteins then phosphorylate and activate MEK1 and MEK2 (MAP2K1/2), which are dual-specificity kinases.[5][9]

-

ERK Activation and Downstream Effects: Finally, activated MEK phosphorylates ERK1 and ERK2 (MAPK3/1) on specific threonine and tyrosine residues.[] Phosphorylated ERK (p-ERK) can then translocate to the nucleus to phosphorylate and regulate a multitude of transcription factors, leading to changes in gene expression that drive cell proliferation and survival.[4][8]

Quantitative Analysis of Pathway Inhibition

A primary goal in drug development is to quantify the potency of inhibitory compounds against specific pathway components. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce a specific biological activity by 50%.[10] Below is a summary of IC50 values for several well-characterized MEK inhibitors. Lower IC50 values indicate higher potency.[10]

| Inhibitor | Target(s) | IC50 (nM) | Status / Key Feature |

| Trametinib | MEK1/MEK2 | 0.7 / 0.9 | FDA-approved for melanoma treatment.[11] |

| Cobimetinib | MEK1 | 0.9 | Potent and highly selective.[11] |

| TAK-733 | MEK1/MEK2 | 3.2 | Orally bioavailable, non-ATP-competitive.[11] |

| PD184161 | MEK | 10 - 100 | Time- and concentration-dependent inhibitor.[11] |

| RO5068760 | MEK1/MEK2 | 25 | Highly selective, non-ATP-competitive.[11] |

Experimental Protocols

Western blotting is a standard and effective method to assess the activation state of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK (p-ERK) relative to total ERK.[12][13]

Objective: To quantify the dose-dependent inhibition of growth factor-induced ERK1/2 phosphorylation by a MEK inhibitor in a cancer cell line.

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HCT116) in 6-well plates and grow to 70-80% confluency.[12]

-

Serum-starve the cells for 4-12 hours to minimize basal ERK phosphorylation.[13]

-

Pre-treat cells with varying concentrations of a MEK inhibitor (or vehicle control, e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10 minutes.

-

-

Protein Extraction (Lysis):

-

Place culture plates on ice and wash cells once with ice-cold PBS.

-

Add 100 µL of ice-cold RIPA buffer, supplemented with protease and phosphatase inhibitors, to each well to lyse the cells.[14]

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[14]

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein lysate per sample by boiling at 95-100°C for 5 minutes in SDS loading buffer.[12]

-

Load samples onto an SDS-polyacrylamide gel and separate proteins via electrophoresis at 100-120 V.[15]

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system (e.g., 100 V for 1-2 hours).[12]

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., Rabbit anti-p-ERK1/2 Thr202/Tyr204) diluted 1:1000 to 1:2000 in blocking buffer.[12][14]

-

Wash the membrane three times for 5-10 minutes each with TBST.[15]

-

Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (diluted 1:5000-10,000) for 1-2 hours at room temperature.[15]

-

-

Detection and Re-probing:

-

Wash the membrane three times for 5-10 minutes each with TBST.[15]

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[12]

-

To normalize for protein loading, strip the membrane of bound antibodies using a stripping buffer.

-

Re-probe the membrane with a primary antibody for total ERK1/2, followed by the secondary antibody and detection steps as described above.[12][15]

-

-

Data Analysis:

-

Perform densitometric analysis on the captured images to quantify the band intensity for p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Express the results as a fold change relative to the stimulated vehicle control.

-

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. ERK/MAPK signalling pathway and tumorigenesis (Review): Ingenta Connect [ingentaconnect.com]

- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. search.library.uq.edu.au [search.library.uq.edu.au]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]

- 11. Current Development Status of MEK Inhibitors | MDPI [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. 3.4. Western Blotting and Detection [bio-protocol.org]

An In-depth Technical Guide to Multidrug and Toxic Compound Extrusion (MATE) Family Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Multidrug and Toxic Compound Extrusion (MATE) family of transporters represents a ubiquitous and ancient group of membrane proteins found across all domains of life, from bacteria and archaea to plants and animals.[1] These transporters play a critical role in cellular detoxification and homeostasis by actively extruding a wide array of structurally and chemically diverse substrates, including metabolic byproducts, environmental toxins, and therapeutic drugs.[2][3] Functioning as secondary active transporters, MATE proteins harness the electrochemical potential of ion gradients, typically protons (H+) or sodium ions (Na+), to drive substrate efflux.[4][5]

In the realm of clinical medicine, MATE transporters are of significant interest due to their profound impact on the pharmacokinetics and pharmacodynamics of numerous drugs.[1] In humans, MATE1 (SLC47A1) and MATE2-K (SLC47A2) are predominantly expressed in the kidneys and liver, where they are key players in the secretion and elimination of cationic drugs from the body.[6] Their broad substrate specificity leads to a high potential for drug-drug interactions, which can alter therapeutic efficacy and lead to adverse effects.[7][8] In agriculture, plant MATE transporters are integral to processes such as aluminum tolerance, iron homeostasis, and the sequestration of secondary metabolites, making them targets for crop improvement.[4][9]

This technical guide provides a comprehensive overview of the core aspects of MATE family transporters, including their structure, function, and mechanism. It is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies and quantitative data to facilitate further investigation into this important class of transporters.

Core Concepts: Structure and Mechanism

MATE transporters are typically composed of 12 transmembrane domains (TMDs) connected by hydrophilic loops.[4] Structurally, they adopt a "V" shape, with two homologous domains of six TMDs each, forming the N- and C-lobes.[5] This architecture is crucial for their transport mechanism, which is believed to follow the alternating access model. In this model, the transporter cycles between an outward-facing and an inward-facing conformation to bind a substrate and an ion on one side of the membrane and release them on the other.[5][10]

The transport cycle is energized by an electrochemical ion gradient.[5] Most eukaryotic MATE transporters are H+ antiporters, while prokaryotic members can utilize either H+ or Na+ gradients.[4] The binding of a substrate and a coupling ion induces a conformational change, facilitating the extrusion of the substrate.[10] For instance, in the Na+-coupled NorM from Vibrio cholerae, Na+ binding is proposed to trigger the release of the drug substrate.[11]

Primary Functions of MATE Transporters

The physiological roles of MATE transporters are diverse and reflect their broad substrate specificity. Their primary functions can be categorized as follows:

-

Xenobiotic and Drug Efflux: This is the most well-characterized function, particularly in bacteria and humans. MATE transporters confer resistance to a wide range of antimicrobial agents and are involved in the disposition of many clinically important drugs, including metformin, cimetidine, and certain antiviral and anticancer agents.[1][9]

-

Detoxification of Metabolic Byproducts: Cells produce various toxic metabolic waste products that must be removed. MATE transporters contribute to this process by extruding these harmful compounds.[2]

-

Plant Physiology: In plants, MATE transporters have a multitude of roles. They are involved in:

-

Aluminum Tolerance: By mediating the efflux of citrate (B86180) from roots, which chelates toxic Al³⁺ in the soil.[4][12]

-

Iron Homeostasis: Transporting citrate to the xylem for efficient iron translocation.[13]

-

Transport of Secondary Metabolites: Sequestration of compounds like flavonoids and alkaloids into vacuoles, which plays a role in pigmentation and defense.[3][14]

-

Hormone Transport: Influencing plant development and stress responses by transporting hormones like abscisic acid.[9]

-

Quantitative Data on MATE Transporter Function

The following tables summarize key quantitative data related to the function of human MATE1 and MATE2-K transporters.

Table 1: Substrate Specificity and Kinetic Parameters of Human MATE1

| Substrate | Km (mM) | Vmax (nmol/mg protein/min) | Reference |

| Tetraethylammonium | 0.38 | - | [15] |

| 1-methyl-4-phenylpyridinium | 0.10 | - | [15] |

| Cimetidine | 0.17 | - | [15] |

| Metformin | 0.78 | - | [15][16] |

| Guanidine | 2.10 | - | [15] |

| Procainamide | 1.23 | - | [15] |